(5-Bromo-1,3-thiazol-2-YL)methanamine
Description
(5-Bromo-1,3-thiazol-2-YL)methanamine (CAS: 716315-35-4) is a brominated thiazole derivative with a methanamine substituent at the 2-position of the thiazole ring. Its molecular formula is C₄H₅BrN₂S, and it has a molecular weight of 209.07 g/mol (free base). This compound is frequently utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive bromine atom and nucleophilic amine group, which enable further functionalization via cross-coupling or substitution reactions .
Properties
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFLPBSMPKKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-thiazol-2-YL)methanamine typically involves the bromination of thiazole derivatives followed by amination. One common method includes the reaction of 2-aminothiazole with bromine to form 5-bromo-2-aminothiazole, which is then subjected to reductive amination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-thiazol-2-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
(5-Bromo-1,3-thiazol-2-YL)methanamine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential antimicrobial , antiviral , and anticancer activities.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. For instance, it exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus in recent studies.
- Anticancer Activity : In vitro studies have demonstrated that this compound possesses significant cytotoxic effects on cancer cell lines. For example, it displayed IC50 values of 3.15 µM for MGC803 cells and 8.17 µM for HCT-116 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MGC803 | 3.15 |
| HCT-116 | 8.17 |
Biological Studies
Research indicates that this compound interacts with biological systems in several ways:
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on key enzymes involved in metabolic pathways, such as tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These interactions may be beneficial for treating conditions like obesity and diabetes.
Materials Science
The unique properties of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its thiazole ring structure contributes to potential applications in organic electronics and photonics.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated notable effectiveness against Gram-positive bacteria, reinforcing its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anticancer Activity
In another investigation focused on colorectal cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results showed significant inhibition at concentrations ranging from 1 to 200 µM over a period of 24 hours using the MTT assay method. The findings suggest that further development could lead to viable therapeutic options for cancer treatment.
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-thiazol-2-YL)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., QV-3476) exhibit higher aqueous solubility than free bases. The propan-2-ol derivative () has improved polarity due to its hydroxyl group.
- Melting Points: Limited data exists, but hydrochloride salts generally have higher melting points (e.g., (5-Bromobenzo[b]thiophen-3-YL)methanamine HCl melts at 37°C ).
Biological Activity
(5-Bromo-1,3-thiazol-2-YL)methanamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C₄H₆BrN₂S
- Molecular Weight : 193.06 g/mol
- Structure : Characterized by a bromine atom at the 5-position of the thiazole ring, which influences its reactivity and biological properties.
Thiazole derivatives exhibit their biological effects through various mechanisms:
- Target Interaction : They interact with specific biological targets, modulating their functions. This includes binding to enzymes or receptors involved in disease processes.
- Biochemical Pathways : These compounds may affect multiple pathways, leading to antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities .
Antimicrobial Activity
This compound has been investigated for its potential antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance:
- In vitro Studies : The compound showed significant activity against common pathogens in preliminary assays .
Antitumor Activity
The compound's anticancer potential has been explored through various studies:
- Cytotoxicity Assays : In vitro tests against cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) demonstrated promising results. The IC50 values indicated effective growth inhibition compared to standard chemotherapeutics .
Anti-inflammatory Activity
Research has suggested that thiazole derivatives possess anti-inflammatory properties:
- Mechanistic Studies : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Study on Anticancer Properties
In a notable study by Finiuk et al., several thiazole derivatives were synthesized and tested for anticancer activity. The study highlighted that modifications at specific positions on the thiazole ring could enhance cytotoxic effects against various cancer cell lines. For instance:
- Compounds with halogen substitutions exhibited improved activity against HT29 cells with an IC50 value of 2.01 µM .
Investigation of Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
